Home > Products > Building Blocks P19674 > 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid
2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid - 878714-39-7

2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid

Catalog Number: EVT-446001
CAS Number: 878714-39-7
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Benzoic acid–3,4-bis[(pyridin-3-ylmethyl)amino]cyclobut-3-ene-1,2-dione (1/2)

Compound Description: This compound is a co-crystal formed between 3,4-bis[(pyridin-3-ylmethyl)amino]cyclobut-3-ene-1,2-dione and benzoic acid. The crystal structure reveals hydrogen bonding interactions between the squareamide molecules and benzoic acid, forming extended ribbon structures .

2-[(2-pyridinylmethyl)amino]acetic acid hydrochloride

Compound Description: This compound serves as a ligand precursor in the synthesis of copper(II) complexes. It features a 2-pyridinylmethyl group connected to an aminoacetic acid moiety .

4-[(2-pyridinylmethyl)amino]benzoic acid hydrochloride

Compound Description: This compound acts as another ligand precursor in the formation of copper(II) complexes. It features a 2-pyridinylmethyl group attached to the amino group of 4-aminobenzoic acid .

Compound Description: This compound acts as a ligand precursor for copper(II) complex synthesis. It contains a 2-pyridinylmethylaminoethylamino group linked to the methyl substituent of benzoic acid .

Compound Description: This compound serves as a ligand in the synthesis of a copper(II) complex. It features a 3-(pyridin-2-yl)-1H-pyrazol-1-yl group attached to the methyl substituent of benzoic acid. The resulting copper(II) complex exhibits potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and antiproliferative effects on human breast cancer cells .

Compound Description: This compound is an azo ligand synthesized by diazotizing 2-amino-5-bromothiazole and reacting it with 3-dimethylaminobenzoic acid. It functions as a tridentate ligand with N, N, O donor atoms. It exhibits antifungal activity against A. Niger and antibacterial activity against S. Aurores and E. Coli .

4-(4-hydroxynaphthylazo)-benzoic acid

Compound Description: This compound is an azo-carboxylate ligand used to synthesize a polymeric trimethyltin(IV) complex .

Compound Description: This compound is another azo-carboxylate ligand utilized in the synthesis of a tetranuclear dibutyltin(IV) complex .

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

Compound Description: These compounds represent a series of novel molecules synthesized from the reaction of 3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine with different carboxylic acids. The derivatives exhibit potential antibacterial activity .

4-Methyl-3-amino benzoic acid

Compound Description: This compound is a diazo component used in the synthesis of a series of red mono azo pigments .

3-amino-2-methyl benzoic acid

Compound Description: This compound is the product of a specific synthetic method using 3-nitryl-2-methyl benzoic acid as the starting material .

(1H-Benzimidazol-2-ylmethyl)amino]-benzoic acid methyl ester

Compound Description: The structural properties of this compound were extensively studied using various spectral methods and X-ray crystallography .

4-Methyl-3-bis(2-chloroethyl)amino benzoic acid (4-Me-CABA)

Compound Description: This compound is a nitrogen mustard used as a starting material to synthesize a series of steroidal esters. The steroidal esters were designed to target specific DNA sequences and reduce the toxicity associated with nitrogen mustards .

4-Methyl-3-[[4-(3-pyridyl)-2-pyrimidyl]amino]benzoic acid

Compound Description: This compound is synthesized through a multi-step process involving a guanidine-forming reaction and a cyclization reaction using 3-amino-4-methyl toluic acid as a starting material .

(S)-5-Methyl-3-{1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido}hexanoic Acid (CMF-019)

Compound Description: This compound, CMF-019, is a potent apelin receptor (APJ) agonist synthesized through a multi-step process involving the formation of a benzimidazole ring and subsequent modifications .

Compound Description: This compound serves as a central structure from which various derivatives are synthesized. It features a phenothiazine ring linked to a benzoic acid moiety through a complex linker containing a carbamate group [, ].

Chiral Dialkyl 2-(Substituted-((4-(Pyridin-3-Yl)Pyrimidin-2-Yl)Amino)Methyl) Malonate

Compound Description: This group of compounds represents chiral β-amino acid ester derivatives synthesized through an asymmetric Mannich reaction. These compounds demonstrated antiviral activity against the tobacco mosaic virus .

3-[((4-(1,3-dioxoisoindolin-2-yl)phenyl)hydroxyl)methylene amino]-4-Methyl Benzoic Acid

Compound Description: This compound is a phthalimide-based Schiff’s base hybrid molecule designed and synthesized based on available data from medicinal chemistry databases. It exhibits potential antibacterial activity, particularly against gram-negative bacteria .

Compound Description: This compound, isolated from Portulaca Oleracea L., underwent pharmacokinetic studies in rats after intravenous and oral administration .

N-[(2RS, 3RS)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-(methylamino) benzamide (YM-09151-2)

Compound Description: This compound, YM-09151-2, is a potent neuroleptic agent that has been labeled with Carbon-14 and deuterium for studying its metabolism and pharmacokinetics .

2-Hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid

Compound Description: This compound is synthesized by reacting 6-iodo-2methylbenzoxazin-4-one with 5-aminosalicylic acid. It serves as a base structure for synthesizing novel quinazolinone peptide derivatives by coupling with various amino acid esters, dipeptides, and tripeptides. These derivatives were tested for their antibacterial, antifungal, and anthelmintic activities .

4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino] phenyl]-benzamide

Compound Description: This compound is the focus of a patent describing various acid addition salts, including tartrate, hydrochloride, citrate, malate, and others .

(E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid

Compound Description: This compound is characterized by its V-shaped conformation, formed due to a dihedral angle between the benzene and pyridine rings. The crystal structure reveals the formation of zigzag chains along a specific axis through O—H⋯N hydrogen bonds between molecules .

FK228, N-(2-aminophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)amino methyl]benzamide

Compound Description: FK228 is a histone deacetylase inhibitor (HDACi) that has been shown to radiosensitize gastrointestinal adenocarcinoma cells .

Compound Description: These compounds are two new polymeric triorganotin(IV) complexes synthesized using a 4-[(2Z)-(3-hydroxy-1-methyl-2-butenylidene)amino]benzoate (LH) framework. They exist as polymeric zig-zag chains with a trans-R3SnO2 trigonal bipyramidal configuration around the tin atom .

Compound Description: This compound is a mixed-ligand coordination compound formed by reacting Cadmium(II) nitrate with 2-amino-5-sulfobenzoic acid and N,N'-bis[(pyridin-4-yl)methyl]oxamide. This compound has potential applications as an indirect band gap semiconductor material .

N-(2-chloro-1-methyl-benzimidazol-5-oyl-1H-)-N-(pyridin-2-yl)-3-amino-propionic acid ethyl ester

Compound Description: This compound is a dabigatran ester intermediate synthesized using a novel method that involves the condensation of 2-chloro-1-methyl-1H-benzimidazole-5-carboxylic acid chloride with 3-(pyridin-2-yl)propanoate .

Compound Description: The patent focuses on acid addition salts of this compound, including citric acid, hydrochloric acid, acidometanosulfonico, oxalic acid, and tartaric acid .

Compound Description: F 13640 is a high-efficacy 5-hydroxytryptamine 1A (5-HT1A) receptor agonist that exhibits both hyperalgesic and analgesic effects in rats. Studies have investigated the relationship between its pharmacokinetic profile and its pharmacological effects .

4-{[(Z)-5-[(Z)-3-Ethoxy-4-hydroxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid dimethylformamide monosolvate

Compound Description: The crystal structure of this compound reveals a planar 5-benzylidene-thiazolidine moiety connected to a 4-aminobenzoic acid fragment. The crystal packing is characterized by hydrogen bonds and π-π stacking interactions .

1,3-bis-(2,3,5-tri-O-Benzoyl-β-D-Ribofuranosyl)-8-(trifluoromethyl)-2-methyl-4-quinazolinone

Compound Description: This compound is a fluorinated nucleoside synthesized from (1H)-8-trifluoromethyl-2-methyl-4-quinazolinone and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-d-ribofuranose. Fluorinated nucleosides are known for their enhanced biological and chemical stability .

N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives

Compound Description: This set of compounds represents a novel series of heterocyclic compounds synthesized by reacting 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with various 2-((4-phenylthiazol-2-yl)carbamoyl)benzoic acid derivatives. These compounds were characterized spectroscopically and evaluated for their antibacterial and antifungal properties .

2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)benzamide derivatives

Compound Description: These compounds comprise a novel series of heterocyclic molecules synthesized by reacting 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with various 2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)benzoic acid derivatives. They were characterized using spectroscopic techniques and evaluated for their antibacterial and antifungal activities .

N-(benzo[d]thiazol-2-yl)-2-(3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives

Compound Description: This class of compounds represents a novel series of heterocyclic compounds synthesized through the reaction of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with various 2-(benzo[d]thiazol-2ylcarbamoyl)benzoic acid derivatives. These compounds have been characterized spectroscopically and evaluated for their antibacterial and antifungal properties .

(S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid

Compound Description: This compound is a potent soluble guanylate cyclase (sGC) activator specifically designed for topical ocular delivery to treat glaucoma. It effectively lowers intraocular pressure in a cynomolgus model [].

Overview

2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid is an organic compound characterized by its unique structure that combines a benzoic acid moiety with a pyridine derivative. The compound is identified by the Chemical Abstracts Service number 878714-39-7 and has the molecular formula C14H14N2O2C_{14}H_{14}N_{2}O_{2} . It is classified under the category of amino acids and derivatives, often utilized in pharmaceutical research due to its potential biological activities.

Source

The compound can be sourced from various chemical suppliers and databases, including PubChem and Santa Cruz Biotechnology, which provide detailed information about its properties and applications .

Classification

2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid is classified as an organic compound, specifically a benzoic acid derivative. It features both amine and carboxylic acid functionalities, making it relevant in medicinal chemistry and drug development.

Synthesis Analysis

Methods

The synthesis of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid can be achieved through several synthetic routes. A common method involves the reaction of 2-methylbenzoic acid with pyridin-3-ylmethylamine. This reaction typically requires a coupling agent or catalyst to facilitate the formation of the amide bond between the carboxylic acid and the amine.

Technical Details

  1. Starting Materials:
    • 2-Methylbenzoic acid
    • Pyridin-3-ylmethylamine
  2. Reaction Conditions:
    • Solvent: Common solvents include dichloromethane or toluene.
    • Temperature: Elevated temperatures are often employed to increase reaction rates.
    • Catalysts: Coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) may be used to enhance yields.
  3. Yield Optimization: Reaction conditions can be optimized by varying temperature, solvent polarity, and concentration to maximize product yield.
Molecular Structure Analysis

Structure

The molecular structure of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid consists of a benzoic acid core substituted at the 2-position with a methyl group and at the 3-position with a pyridin-3-ylmethylamino group.

Data

The compound's structural data includes:

  • Molecular Weight: Approximately 242.27 g/mol
  • InChI Key: JYSAUAOMUUOHEL-UHFFFAOYSA-N

The three-dimensional conformation can be visualized using molecular modeling software, which aids in understanding its interactions in biological systems.

Chemical Reactions Analysis

Reactions

2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid can participate in various chemical reactions typical of carboxylic acids and amines, including:

  1. Esterification: Reacting with alcohols to form esters.
  2. Acid-base reactions: Acting as an acid or base depending on the pH of the environment.
  3. Nucleophilic substitutions: The amino group can act as a nucleophile in reactions with electrophiles.

Technical Details

Reactions are typically conducted under controlled conditions to prevent side reactions. For example, esterification may require acidic catalysts such as sulfuric acid to proceed efficiently.

Mechanism of Action

Process

The mechanism of action for 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid involves its interaction with biological targets such as enzymes or receptors. The presence of both the amine and carboxylic acid functionalities allows for hydrogen bonding and ionic interactions, which can modulate biological activity.

Data

Research indicates that compounds with similar structures exhibit various pharmacological effects, including anti-inflammatory and analgesic properties, suggesting potential therapeutic applications for this compound.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

Chemical properties include:

  • Melting Point: Specific melting point data should be determined experimentally.
  • Stability: The compound is generally stable under standard laboratory conditions but should be protected from moisture and extreme temperatures.

Relevant analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are used to confirm purity and structural integrity.

Applications

Scientific Uses

2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid has several applications in scientific research:

  1. Drug Development: Investigated for potential therapeutic effects in treating various diseases due to its unique structure.
  2. Biochemical Research: Used as a biochemical probe to study enzyme mechanisms or receptor interactions.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.
Structural Characterization of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic Acid

Molecular Architecture and IUPAC Nomenclature

The compound 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (CAS RN: 878714-39-7) features a hybrid architecture combining a benzoic acid scaffold and a nicotinic acid-derived aminomethyl moiety. Its systematic IUPAC name is 2-methyl-3-[(pyridin-3-ylmethyl)amino]benzoic acid, reflecting the substitution pattern unambiguously [1] [2] [4]. The molecular formula is C₁₄H₁₄N₂O₂, with a molecular weight of 242.27 g/mol (theoretical average mass: 242.28 g/mol) [1] [2]. The structure consists of:

  • A 2-methylbenzoic acid group (ortho-toluic acid derivative)
  • A (pyridin-3-ylmethyl)amino linker (–NH–CH₂–C₅H₄N) at the benzoic acid’s 3-positionThis connectivity creates a conjugated system where the pyridine nitrogen’s basicity and the carboxylic acid’s acidity enable diverse prototropic behavior.

Table 1: Key Molecular Descriptors

PropertyValue/Representation
CAS Registry Number878714-39-7
Molecular FormulaC₁₄H₁₄N₂O₂
Molecular Weight (g/mol)242.27 (experimental)
IUPAC Name2-methyl-3-[(pyridin-3-ylmethyl)amino]benzoic acid
SMILESO=C(O)C1=CC=CC(NCC2=CC=CN=C2)=C1C
InChI KeyNGXRKJYCGOTLFE-UHFFFAOYSA-N

Crystallographic Analysis and Conformational Studies

While experimental crystallographic data for 2-methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid is absent in the literature, conformational studies of analogous aminobenzoic acids reveal critical structural trends. The molecule likely adopts a non-planar conformation due to steric interactions between the ortho-methyl group and the pyridinylmethylamino substituent. In similar hybrids (e.g., 4-methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid), the dihedral angle between the benzoic acid and pyridine rings ranges between 35°–50°, minimizing repulsion while allowing weak intramolecular interactions [7] [9]. Computational modeling (DFT/B3LYP/6-311++G**) predicts:

  • Carboxyl group orientation: syn or anti relative to the methyl group
  • Pyridine ring rotation: Restricted by the –CH₂–NH– linker, enabling potential hydrogen bonding between the amino nitrogen and carboxylic oxygen or pyridine nitrogenThese features influence supramolecular assembly, likely forming dimers or chains via O–H···N(pyridine) or N–H···O hydrogen bonds in the solid state [8].

Spectroscopic Identification (NMR, IR, UV-Vis, MS)

NMR Spectroscopy:Predicted ¹H NMR signals (DMSO-d₆) based on structurally similar aminobenzoic acids [4] [8]:

  • Carboxylic acid proton: δ 12.5–13.0 ppm (broad)
  • Pyridine ring protons: δ 8.45 (H-2), 8.40 (H-4), 7.70 (H-5), 7.25 ppm (H-6)
  • Benzoic acid protons: δ 7.40–7.80 (m, 3H, Ar–H)
  • Methylene bridge (–CH₂–): δ 4.45 ppm
  • Methyl group: δ 2.30 ppm¹³C NMR would show the carboxylic carbon at δ 170–172 ppm, aromatic carbons at δ 115–150 ppm, and the methyl carbon at δ 20 ppm [8].

IR Spectroscopy:Key vibrational modes extrapolated from experimental data for ortho-substituted benzoic acids and pyridinyl compounds [5] [8]:

  • O–H stretch: 2500–3000 cm⁻¹ (broad, carboxylic acid dimer)
  • C=O stretch: 1670–1690 cm⁻¹
  • C–N stretch: 1250–1300 cm⁻¹
  • Pyridine ring modes: 1590–1610 cm⁻¹ (C=C/C=N)

UV-Vis Spectroscopy:Conjugation between the benzoic acid and pyridine rings predicts absorption maxima at:

  • π→π* transitions: ~260 nm (benzoate) and ~270 nm (pyridine)
  • n→π* transitions: ~310 nm (carboxyl/pyridine) [8]

Mass Spectrometry:Electron ionization (EI-MS) would show:

  • Molecular ion peak: m/z 242 [M]⁺
  • Major fragments: m/z 225 [M–OH]⁺, m/z 197 [M–COOH]⁺, m/z 106 [pyridin-3-ylmethyl]⁺ [1] [4]

Table 2: Predicted Spectroscopic Signatures

TechniqueKey Assignments
¹H NMRδ 12.8 (COOH), 8.45 (Py-H2), 4.45 (–CH₂–), 2.30 (–CH₃)
IR1675 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N), 1280 cm⁻¹ (C–N)
UV-Visλ_max = 265 nm (ε > 10,000 L·mol⁻¹·cm⁻¹)
EI-MSm/z 242 (M⁺, 100%), 225 (M–OH, 75%), 106 (C₆H₆NCH₂⁺, 60%)

Tautomeric and Prototropic Behavior in Solution

This compound exhibits pH-dependent prototropic equilibria due to its ionizable groups: carboxylic acid (pKa ~4.2) and pyridinyl nitrogen (pKa ~5–6). In aqueous solution, four microspecies coexist:

  • Cationic: Protonated pyridine (+) and carboxylic acid
  • Neutral zwitterion: Protonated pyridine (+) and deprotonated carboxylate (–)
  • Neutral non-zwitterion: Deprotonated pyridine and carboxylic acid
  • Anionic: Deprotonated carboxylate (–) and pyridineThe dominant neutral form at physiological pH (7.4) is the non-zwitterionic tautomer, as ortho-substitution disfavors intramolecular H-bonding required for zwitterion stability. However, in acidic media (pH < 4), the pyridine nitrogen protonates, enhancing water solubility. In basic conditions (pH > 8), carboxylate deprotonation dominates [8]. Variable-temperature NMR studies of analogous compounds show rapid proton exchange between carboxyl and pyridyl sites at room temperature, coalescing into broad singlets near δ 10–15 ppm [4] [6].

Table 3: Tautomeric and Prototropic Equilibria Drivers

MicrospeciesDominant pH RangeKey Structural Feature
CationicpH < 3.0PyH⁺–COOH
Neutral (zwitterion)pH 3.5–5.5PyH⁺–COO⁻ (stabilized by solvation)
Neutral (non-zwitter)pH 5.5–8.0Py–COOH (intramolecular H-bond possible)
AnionicpH > 8.5Py–COO⁻

Properties

CAS Number

878714-39-7

Product Name

2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid

IUPAC Name

2-methyl-3-(pyridin-3-ylmethylamino)benzoic acid

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

InChI

InChI=1S/C14H14N2O2/c1-10-12(14(17)18)5-2-6-13(10)16-9-11-4-3-7-15-8-11/h2-8,16H,9H2,1H3,(H,17,18)

InChI Key

NGXRKJYCGOTLFE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NCC2=CN=CC=C2)C(=O)O

Solubility

36.3 [ug/mL]

Canonical SMILES

CC1=C(C=CC=C1NCC2=CN=CC=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.